molecular formula C19H20N2O2S B2675571 3-[4-(3-Methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol CAS No. 905765-42-6

3-[4-(3-Methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol

Cat. No. B2675571
CAS RN: 905765-42-6
M. Wt: 340.44
InChI Key: KWGXFHCDFDSVMT-VXPUYCOJSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a phenylimino group, a thiazol group, and a propanol group . These groups could potentially confer a variety of chemical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the thiazol group might participate in nucleophilic substitution reactions, while the propanol group could be involved in elimination or oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a polar propanol group could make it somewhat soluble in water .

Scientific Research Applications

Organic Synthesis and Catalysis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. One notable application involves the Michael addition of N-heterocycles to chalcones. This methodology has been successfully applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .

Biological Activity and Medicinal Chemistry

Triazole derivatives are known for their diverse biological effects. The structural characteristics of triazoles facilitate binding with target molecules. Specifically, β-azolyl ketones , including compounds like 3-aryl-3-triazolylpropiophenones , have been explored for their potential as fungicides, bactericides, and herbicides. The compound we’re analyzing may contribute to this family of bioactive molecules .

Heteroarylated Carbonyl Compounds

The synthesis of β-heteroarylated carbonyl compounds is an area of interest. These compounds can be obtained through various methods, including:

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. If it’s intended to be a drug, it could interact with biological macromolecules such as proteins or DNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety data sheets should be consulted before handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

3-[4-(3-methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-23-17-10-5-7-15(13-17)18-14-24-19(21(18)11-6-12-22)20-16-8-3-2-4-9-16/h2-5,7-10,13-14,22H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGXFHCDFDSVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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